molecular formula C16H13FN2O3 B6498286 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 953177-45-2

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6498286
CAS No.: 953177-45-2
M. Wt: 300.28 g/mol
InChI Key: VLFCVFFKCLXDAJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide (CAS: 953177-45-2) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and an acetamide side chain linked to a furan-2-ylmethyl moiety (Fig. 1). Its molecular formula is C₁₆H₁₃FN₂O₃, with a molecular weight of 300.29 g/mol.

Synthesis
The compound is synthesized via a multi-step process:

Oxazole Formation: 4-Fluorobenzaldehyde reacts with hydroxylamine under acidic conditions to form an oxime intermediate, which cyclizes with 2-furancarboxamide to yield the 1,2-oxazole ring.

Acylation: The oxazole intermediate is acylated with furan-2-ylmethyl chloride to introduce the acetamide side chain .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-12-5-3-11(4-6-12)15-8-13(19-22-15)9-16(20)18-10-14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFCVFFKCLXDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is to react 4-fluorobenzaldehyde with 2-furancarboxamide under acidic conditions to form the oxazole core. Subsequent acylation with an appropriate acyl chloride, such as furan-2-ylmethyl chloride, completes the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The oxazole ring can be reduced to form a corresponding amine.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide amine

  • Substitution: : Various substituted phenyl derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.

  • Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide depends on its specific biological target. it is likely to involve interactions with specific enzymes or receptors, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Research Implications

The compound’s hybrid structure bridges the pharmacophoric features of oxazole-based antivirals and furan-containing anti-inflammatory agents. Future studies should prioritize:

  • Biological Screening : Testing against microbial pathogens or cancer cell lines.
  • SAR Studies : Modifying the furan or fluorophenyl groups to optimize activity.
  • Crystallography : Resolving its 3D structure via SHELX or UCSF Chimera to validate docking predictions.

Biological Activity

The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H24_{24}FN3_3O2_2
  • IUPAC Name : this compound
  • SMILES Notation : CN(C(=O)C(COCc1noc(-c(cc2)ccc2F)c1)=O)C1CCCCC1

The biological activity of this compound can be attributed to its structural features, particularly the oxazole ring and the fluorophenyl group. These components are known to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Preliminary studies indicate that it shows efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Enzyme Inhibition : The oxazole moiety has been linked to the inhibition of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Anti-inflammatory Effects : Some derivatives of oxazole compounds have demonstrated anti-inflammatory activity, suggesting a potential role in managing inflammatory diseases.

Biological Activity Data

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 5.64 µM
AntifungalCandida albicansMIC = 16.69 µM
Enzyme InhibitionProtein Tyrosine Phosphatase (PTP1B)IC50 = 2.8 µM
Anti-inflammatoryCOX EnzymesReduced prostaglandin synthesis

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxazole compounds revealed that the compound significantly inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against different strains. The structure–activity relationship (SAR) indicated that modifications in the side chain can enhance antimicrobial potency .

Study 2: Enzyme Inhibition

Research focused on the inhibition of PTP1B demonstrated that the compound exhibited selective inhibition with an IC50 value of 2.8 µM, indicating its potential as a therapeutic agent in diabetes management by enhancing insulin signaling pathways .

Study 3: Anti-inflammatory Properties

In vitro assays showed that derivatives of this compound could reduce inflammation markers in macrophage cell lines, suggesting its utility in treating chronic inflammatory conditions .

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